

A Comparative Guide to (R)-INCB054329 (Pemigatinib) for Cholangiocarcinoma with FGFR2 Alterations

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Compound of Interest		
Compound Name:	(R)-INCB054329	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **(R)-INCB054329**, also known as pemigatinib, with alternative therapies for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring fibroblast growth factor receptor 2 (FGFR2) fusions or rearrangements. The information is compiled from clinical trial data and is intended to support research and drug development efforts.

Executive Summary

Pemigatinib is a selective inhibitor of FGFR1, 2, and 3, that has demonstrated significant clinical activity in patients with cholangiocarcinoma and FGFR2 fusions or rearrangements. This targeted therapy offers a valuable alternative to standard chemotherapy. This guide will delve into the clinical trial results of pemigatinib and compare them with other FGFR inhibitors, namely futibatinib and infigratinib, as well as the standard-of-care chemotherapy regimen of gemcitabine plus cisplatin.

Comparative Efficacy of Targeted Therapies

The following table summarizes the key efficacy outcomes from pivotal clinical trials of pemigatinib and its main competitors in the treatment of previously treated, advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. It is important to note







that these data are from separate, single-arm trials, and direct cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs.



Treatment	Clinical Trial	Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DOR) (months)	Median Progressi on-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Pemigatini b	FIGHT-202	Previously treated, unresectab le advanced/ metastatic CCA with FGFR2 fusions/rea rrangement s	37%[1][2] [3]	9.1[1][3]	7.0[1][3]	17.5[1][2] [3]
Futibatinib	FOENIX- CCA2	Previously treated, unresectab le/metastati c iCCA with FGFR2 fusions/rea rrangement s	41.7%	9.5 - 9.7	8.9 - 9.0	20.0 - 21.7
Infigratinib*	Phase 2 (NCT0215 0967)	Previously treated, unresectab le advanced/ metastatic CCA with FGFR2 fusions/rea	23.1%[4]	5.0[4]	7.3[4]	12.2[4]



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*Note: The FDA approval for infigratinib for this indication was withdrawn in May 2024 due to difficulties in recruiting for the confirmatory trial.[5]

Comparison with Standard Chemotherapy

Standard-of-care chemotherapy for advanced cholangiocarcinoma has historically been a combination of gemcitabine and cisplatin. The landmark ABC-02 trial established this regimen as the first-line standard of care. However, this trial did not specifically report outcomes for the subgroup of patients with FGFR2 fusions or rearrangements.[6][7] Retrospective analyses have provided some insights into the efficacy of gemcitabine and cisplatin in this specific patient population.

Treatment	Study Type	Patient Population	Median Progression- Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Gemcitabine + Cisplatin	Retrospective Analysis	First-line treatment of iCCA with FGFR2 fusions/rearrang ements	5.5	31.3
Gemcitabine + Cisplatin	Pooled post hoc analysis of ABC- 01, -02, -03 trials	First-line treatment of iCCA (molecularly unselected)	8.4	15.4[8]

It is crucial to recognize the limitations of comparing data from a prospective, single-arm targeted therapy trial in a second-line or later setting with retrospective data from first-line chemotherapy in a molecularly defined subgroup. A prospective, randomized controlled trial,



FIGHT-302, is currently underway to directly compare first-line pemigatinib with gemcitabine plus cisplatin in patients with cholangiocarcinoma and FGFR2 rearrangements.[5]

Safety and Tolerability Profile

The safety profiles of the FGFR inhibitors are broadly similar, with class-specific adverse events being common.

Adverse Event	Pemigatinib (FIGHT- 202)	Futibatinib (FOENIX-CCA2)	Infigratinib (Phase 2)
Most Common (Any Grade)	Hyperphosphatemia (58.5%), alopecia (49.7%), diarrhea (47.6%)[1][3]	Hyperphosphatemia (85%), alopecia (33%), dry mouth (30%)	Hyperphosphatemia (76.9%), stomatitis (54.6%), fatigue (39.8%)[4]
Grade ≥3 Treatment- Related	Stomatitis (14.8%), hyponatremia (13.0%), hypophosphatemia (13.0%)[4]	Hyperphosphatemia (30%)	Stomatitis (14.8%), hyponatremia (13.0%), hypophosphatemia (13.0%)[4]
Treatment Discontinuation due to AEs	10.2%[1][3]	6%	Not explicitly reported in the same format

Hyperphosphatemia is a known on-target effect of FGFR inhibition and is typically managed with phosphate binders and dietary restrictions.[9] Ocular toxicities, such as dry eye and retinal pigment epithelial detachment, are also important risks associated with pemigatinib and other FGFR inhibitors that require regular ophthalmologic monitoring.[10]

Experimental Protocols FIGHT-202 (Pemigatinib)

- Study Design: A phase 2, open-label, single-arm, multicenter study.[1][11]
- Patient Population: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with documented FGFR2 gene fusions or rearrangements



(Cohort A), other FGF/FGFR alterations (Cohort B), or no FGF/FGFR alterations (Cohort C). [1][3][11]

- Intervention: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.[3][11]
- Primary Endpoint: Objective Response Rate (ORR) in Cohort A, assessed by an independent review committee according to RECIST v1.1.[3]
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),
 Overall Survival (OS), and safety.[3]

FOENIX-CCA2 (Futibatinib)

- Study Design: A phase 2, open-label, single-arm, multicenter study.[12][13]
- Patient Population: Patients with locally advanced or metastatic unresectable intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease progression after at least one line of systemic therapy.[12][13]
- Intervention: Futibatinib 20 mg orally once daily.[12][13]
- Primary Endpoint: ORR based on independent central radiology review.[12][13]
- Secondary Endpoints: Disease control rate, DOR, and safety.[14]

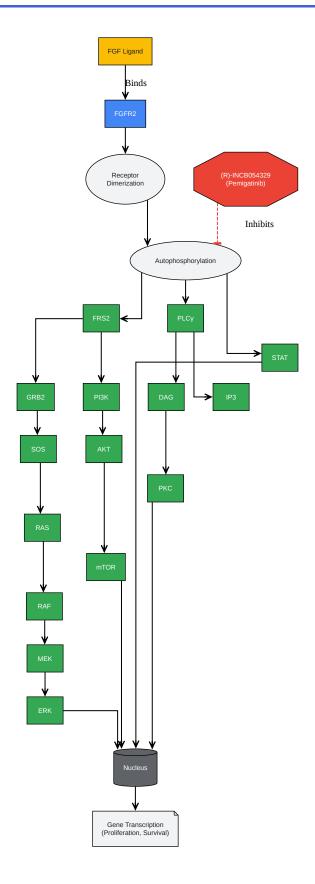
Infigratinib Phase 2 Trial (NCT02150967)

- Study Design: A multicenter, open-label, single-arm phase 2 trial.[4]
- Patient Population: Patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement.[4]
- Intervention: Infigratinib 12_5 mg orally once daily for 21 consecutive days followed by 7 days off therapy in 28-day cycles.[4]
- Primary Endpoint: ORR.[4]
- Secondary Endpoints: PFS, disease control rate, OS, and safety.[4]



Visualizations FGFR Signaling Pathway and Mechanism of Action of Pemigatinib



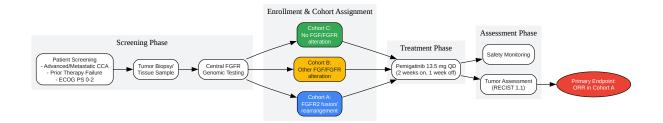


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Caption: FGFR2 signaling pathway and the inhibitory action of Pemigatinib.



Experimental Workflow for the FIGHT-202 Clinical Trial

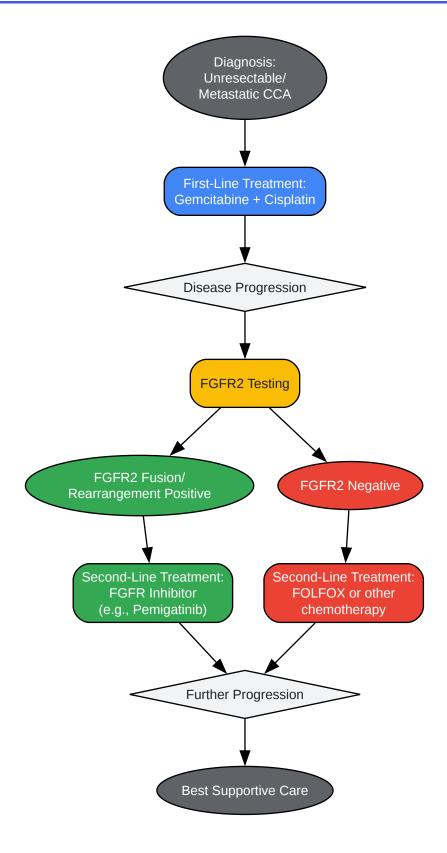


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Caption: Workflow of the FIGHT-202 clinical trial.

Logical Relationship of Treatment Options for Advanced Cholangiocarcinoma





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Caption: Treatment pathway for advanced cholangiocarcinoma.



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References

- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. gioncologynow.com [gioncologynow.com]
- 4. FDA Approves Infigratinib for Advanced/Metastatic Cholangiocarcinoma With FGFR2 Rearrangements - Oncology Data Advisor [oncdata.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Precision Medicine Targeting FGFR2 Genomic Alterations in Advanced
 Cholangiocarcinoma: Current State and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced biliary tract cancer: clinical outcomes with ABC-02 regimen and analysis of prognostic factors in a tertiary care center in the United States PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pemigatinib (Pemazyre) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PEMAZYRE® (pemigatinib) Dosing & Administration [hcp.pemazyre.com]
- 11. Final Results from the FIGHT-202 Trial of Pemigatinib in Metastatic CCA [jhoponline.com]
- 12. Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2) - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 13. ascopubs.org [ascopubs.org]
- 14. FOENIX-CCA2: Phase 2 Open-Label Study of Futibatinib in Patients with Intrahepatic Cholangiocarcinoma Harboring FGFR2 Gene Fusions | CCA News Online [ccanewsonline.com]
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